N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
This compound features a tetrahydrobenzothiophene core substituted with a carbamoyl group at position 3 and a methyl group at position 5. The pyrazole moiety is linked via a carboxamide bond and carries an ethyl group at position 1.
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-20-7-6-11(19-20)15(22)18-16-13(14(17)21)10-5-4-9(2)8-12(10)23-16/h6-7,9H,3-5,8H2,1-2H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDHNHBTIZOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves multiple steps, typically starting with the preparation of the benzothiophene and pyrazole intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Amide Bond Formation and Modifications
The carboxamide groups in the compound serve as reactive sites for further derivatization. Synthesis of analogs often involves:
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Coupling Reactions : The 3-carbamoyl and pyrazole-3-carboxamide moieties can undergo amide bond formation using reagents like HATU , EDC , or CDI (Figure 1). For example:
Table 1: Amide Coupling Methods
| Reagent System | Substrate | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| HATU/DIPEA | Carboxylic acids | DMF | 60–75 | |
| EDC/DMSO | Carboxylic acids | DCM | 50–65 | |
| CDI | Amines | THF | 70–80 | |
| Acyl chloride/NaOH | Acyl chlorides | EtOH | 45–55 |
Hydrolysis Reactions
The carbamoyl group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (pH 2) cleaves the carbamoyl group to yield a carboxylic acid .
-
Basic Hydrolysis : K₂CO₃ in aqueous ethanol converts the carbamoyl group to a carboxylate salt .
Table 2: Hydrolysis Conditions
| Condition | Product | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|
| 6M HCl, 80°C | 3-Carboxylic acid | 12 h | 85 | |
| K₂CO₃ (2 eq), EtOH/H₂O | Carboxylate salt | 8 h | 78 |
Electrophilic Substitution on the Pyrazole Ring
The 1-ethyl-1H-pyrazole ring undergoes regioselective electrophilic substitution:
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Bromination : NBS in DMF introduces bromine at the C4 position.
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Nitration : HNO₃/H₂SO₄ selectively nitrates the C5 position.
Table 3: Electrophilic Substitution Outcomes
| Reaction | Reagents | Position | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF | C4 | 65 | |
| Nitration | HNO₃, H₂SO₄ | C5 | 58 |
Reduction Reactions
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Carbamoyl Reduction : LiAlH₄ reduces the carbamoyl group to a methylene amine.
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Benzothiophene Ring Hydrogenation : H₂/Pd-C saturates the tetrahydro-benzothiophene ring to a fully reduced thiolane.
Table 4: Reduction Pathways
| Target | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Carbamoyl group | LiAlH₄, THF | Methylene amine | 72 | |
| Benzothiophene ring | H₂ (1 atm), Pd-C | Thiolane derivative | 88 |
Biological Activity and Reactivity
While direct biological data for this compound is limited, structural analogs exhibit:
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Enzyme Inhibition : Pyrazole-carboxamide derivatives show RORγt modulation .
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Solubility Profile : The tetrahydro-benzothiophene core enhances solubility in neutral pH .
Chiral Resolution
For enantiomerically pure synthesis:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a benzothiophene core and a pyrazole moiety. Its molecular formula is , which influences its reactivity and interaction with biological targets.
Medicinal Chemistry
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory effects in vitro and in vivo. It acts by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Anticancer Properties : Preliminary research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has shown promise in targeting various cancer types, including breast and lung cancers .
Neuropharmacology
Research has also explored the compound's neuroprotective effects. It appears to modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Biochemical Probing
The unique structure of this compound allows it to serve as a biochemical probe for studying specific molecular interactions within cells. It can be used to elucidate pathways involved in disease mechanisms and drug action .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, this compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
A recent study investigated the compound's effects on human breast cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This suggests its potential utility in developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares a tetrahydrobenzothiophene-pyrazole carboxamide scaffold with other derivatives, but substituent variations critically influence its properties. Key comparisons include:
Functional Group Impact
- Carbamoyl (CONH₂) vs.
- Ethyl vs. Methyl on Pyrazole : The ethyl group in the target compound likely increases metabolic stability and membrane permeability relative to the dimethylated pyrazole in , though at the cost of steric bulk.
Pharmacological Implications
While neither compound has extensively published activity data, structural analogs suggest:
- Tetrahydrobenzothiophene-pyrazole systems often target kinases or GPCRs due to their rigid, planar structures.
- Carbamoyl-containing derivatives may exhibit improved solubility for oral bioavailability compared to thiazole-based analogues .
Biological Activity
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and a benzothiophene moiety. Its molecular formula is with a molecular weight of approximately 318.40 g/mol. The structural features contribute to its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer activities. The mechanism typically involves:
- Inhibition of Enzymes : Compounds like this one often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Receptor Modulation : The structure allows binding to various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Standard (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |
| Test Compound | 61–85% at 10 µM | 76–93% at 10 µM |
This data suggests that this compound may exhibit comparable efficacy to established anti-inflammatory agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Pyrazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
In vitro studies have demonstrated that certain pyrazole compounds can reduce cell viability in cancer cells by inducing apoptosis via caspase activation pathways .
Case Studies
- Study on Inflammatory Models : In an animal model of carrageenan-induced paw edema, derivatives similar to this compound exhibited significant reduction in swelling compared to controls, indicating strong anti-inflammatory effects.
- Antitumor Activity : A study involving the evaluation of several pyrazole derivatives showed that some compounds led to a reduction in tumor volume in xenograft models when administered at specific dosages.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves condensation of pyrazole-3-carboxylic acid derivatives with functionalized benzothiophene precursors. For example, outlines a procedure using K₂CO₃ as a base in DMF for analogous heterocyclic couplings. Optimization employs Design of Experiments (DoE) to minimize trial-and-error:
- Key Factors : Temperature, solvent polarity, catalyst loading, and stoichiometry.
- Statistical Tools : Response surface methodology (RSM) to identify interactions between variables .
- Computational Aid : Quantum chemical reaction path searches (e.g., via ICReDD’s workflow) narrow experimental parameters using transition state analysis .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., tetrahydrobenzothiophene protons resonate at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₂₀N₄O₂S: calc. 332.13; obs. 332.12).
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>98%) and detects byproducts.
Q. How can computational modeling predict physicochemical properties relevant to bioavailability?
- Methodological Answer :
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates logP, pKa, and solubility using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., using GROMACS) by modeling interactions with lipid bilayers .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability and cytochrome P450 interactions .
Advanced Research Questions
Q. What mechanistic insights explain unexpected regioselectivity in the cyclization step?
- Methodological Answer :
- In Silico Mechanistic Probes : Use intrinsic reaction coordinate (IRC) calculations to map energy pathways and identify kinetic vs. thermodynamic control .
- Isotopic Labeling : Introduce ¹³C at the carbamoyl group to track bond formation via 2D NMR (HSQC) .
- Kinetic Studies : Monitor intermediate concentrations (e.g., via in-situ IR) under varying temperatures to derive rate constants .
Q. How can contradictions between computational predictions and experimental solubility data be resolved?
- Methodological Answer :
- Error Source Analysis : Compare force fields (e.g., OPLS vs. CHARMM) in MD simulations; recalibrate using experimental solubility curves .
- Solvent Effects : Include explicit solvent molecules (e.g., water/DMSO) in QM calculations to improve accuracy .
- Data Feedback Loop : Integrate experimental solubility (e.g., shake-flask method) into machine learning models (e.g., Random Forest) for iterative refinement .
Q. What experimental strategies assess compound stability under physiological conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to pH gradients (1–13), elevated temperatures (40–80°C), and oxidative agents (H₂O₂). Monitor degradation via LC-MS .
- Accelerated Stability Studies : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data (40–60°C) .
- Solid-State Analysis : X-ray diffraction (XRPD) detects polymorphic transitions under humidity stress .
Q. How can in-silico methods prioritize analogs for SAR studies?
- Methodological Answer :
- Virtual Screening : Dock analogs into target protein structures (e.g., kinase domains) using AutoDock Vina; rank by binding affinity .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors in the carboxamide group) and screen libraries like ZINC .
- QSAR : Train models on existing bioactivity data using descriptors like topological polar surface area (TPSA) .
Q. What role do heterocyclic modifications play in modulating target binding affinity?
- Methodological Answer :
- Structural Analog Synthesis : Replace the tetrahydrobenzothiophene with indole or quinoline cores; compare IC₅₀ via enzyme assays .
- Crystallography : Resolve co-crystal structures with the target protein to identify critical π-π or hydrogen-bonding interactions .
- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs using Schrödinger’s FEP+ module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
